
(2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid: is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two methyl groups and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions, often starting from simpler hydrocarbons.
Substitution with Methyl Groups:
Introduction of the Amino Acid Moiety: The amino acid moiety is introduced through a series of reactions involving the formation of an amide bond, followed by hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can be employed to modify the amino acid moiety, potentially converting it into different functional groups.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products:
Oxidation Products: Hydroxylated or carbonyl derivatives.
Reduction Products: Modified amino acid derivatives.
Substitution Products: Compounds with different functional groups replacing the amino group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biochemical pathways.
Protein Interaction: It can interact with proteins, influencing their structure and function.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
Agriculture: It has applications in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved include modulation of enzyme activity, receptor binding, and signal transduction.
Comparison with Similar Compounds
(2R)-2-Amino-2-(3,4-dimethylcyclohexyl)propanoic acid: Similar structure with a propanoic acid moiety.
(2R)-2-Amino-2-(3,4-dimethylcyclohexyl)butanoic acid: Contains a butanoic acid moiety.
Uniqueness:
Structural Features: The specific arrangement of the cyclohexane ring and the amino acid moiety in (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid provides unique chemical and biological properties.
Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from similar compounds.
Applications: Its diverse applications in different fields highlight its versatility and importance.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3,4-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H,12,13)/t6?,7?,8?,9-/m1/s1 |
InChI Key |
MLDGCEUHSNYVKK-RLKGBJSKSA-N |
Isomeric SMILES |
CC1CCC(CC1C)[C@H](C(=O)O)N |
Canonical SMILES |
CC1CCC(CC1C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13341028.png)

![8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13341039.png)
![1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13341046.png)
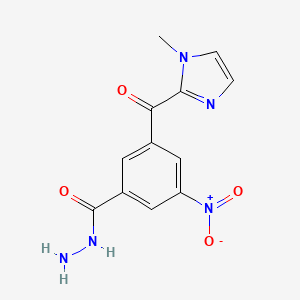
![Ethyl 6-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B13341050.png)
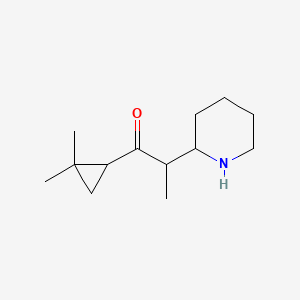
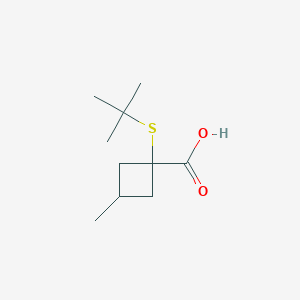
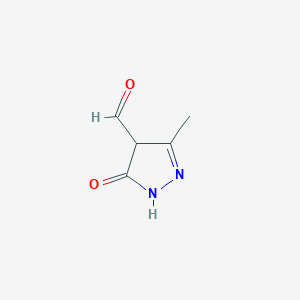
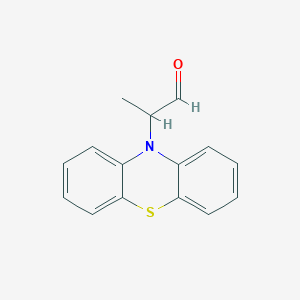
![3-tert-Butyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate hydrochloride](/img/structure/B13341075.png)
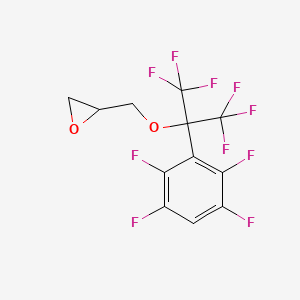

![2-Isopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13341096.png)
